molecular formula C7H10N4O2S2 B2924042 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 893157-19-2

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2924042
CAS No.: 893157-19-2
M. Wt: 246.3
InChI Key: WIHLWXMWEWVTFG-UHFFFAOYSA-N
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Description

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves the reaction of 2-amino-2-oxoethyl thiol with a suitable thiadiazole precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide include:

  • N-(2-amino-2-oxoethyl)acrylamide
  • N-(2-amino-2-oxoethyl)-2-methylbenzamide
  • 3-[(2-amino-2-oxoethyl)thio]propanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S2/c1-2-5(13)9-6-10-11-7(15-6)14-3-4(8)12/h2-3H2,1H3,(H2,8,12)(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHLWXMWEWVTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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